molecular formula C11H12BrNO3 B7628475 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid

2-(2-Bromophenyl)-2-(propanoylamino)acetic acid

Cat. No. B7628475
M. Wt: 286.12 g/mol
InChI Key: JWLALAFRKUARFC-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2-(propanoylamino)acetic acid, also known as BPPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid has also been shown to bind to the alpha-2 adrenergic receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
2-(2-Bromophenyl)-2-(propanoylamino)acetic acid has been shown to have a number of biochemical and physiological effects, including anti-inflammatory and analgesic effects, as well as the ability to enhance plant growth and resistance to environmental stressors. In addition, 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid has been shown to have low toxicity and high bioavailability, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid in lab experiments is its low toxicity and high bioavailability, which make it a safe and effective compound to work with. However, one of the limitations of using 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid is its limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for research on 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid, including further studies on its anti-inflammatory and analgesic effects, as well as its potential applications in agriculture and materials science. In addition, future research could focus on the development of novel 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid-based compounds with enhanced properties and applications. Finally, further studies on the mechanism of action of 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid could provide valuable insights into its potential therapeutic applications.

Synthesis Methods

2-(2-Bromophenyl)-2-(propanoylamino)acetic acid can be synthesized through a multistep process that involves the reaction of 2-bromoaniline with N-benzylpropanamide, followed by the addition of acetic anhydride and hydrochloric acid. This process results in the formation of 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid as a white crystalline powder.

Scientific Research Applications

2-(2-Bromophenyl)-2-(propanoylamino)acetic acid has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. In agriculture, 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid has been studied for its ability to enhance plant growth and resistance to environmental stressors. In materials science, 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid has been used as a building block for the synthesis of novel polymers and materials.

properties

IUPAC Name

2-(2-bromophenyl)-2-(propanoylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-2-9(14)13-10(11(15)16)7-5-3-4-6-8(7)12/h3-6,10H,2H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLALAFRKUARFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C1=CC=CC=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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